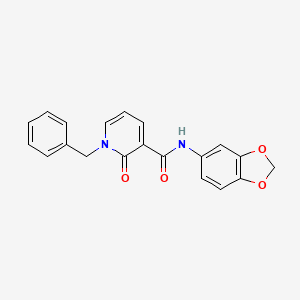

N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide

説明

N-(2H-1,3-Benzodioxol-5-yl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a 1,2-dihydropyridine-3-carboxamide core. The structure features two key substituents: a benzyl group at the 1-position and a 1,3-benzodioxol-5-yl moiety attached via an amide linkage at the 3-position.

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-1-benzyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c23-19(21-15-8-9-17-18(11-15)26-13-25-17)16-7-4-10-22(20(16)24)12-14-5-2-1-3-6-14/h1-11H,12-13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWUMCOENKUJIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of benzodioxole derivatives with benzyl-substituted dihydropyridine intermediates under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis .

化学反応の分析

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve hydrogenation using palladium on carbon as a catalyst.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium on carbon.

Substitution Reagents: Sodium hydride, lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学的研究の応用

N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells. This inhibition leads to cell death, making it a potential candidate for cancer therapy .

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structural Analog: AZD9668 (Alvelestat)

Key Differences and Similarities

- Core Backbone : Both compounds share the 1,2-dihydropyridine-3-carboxamide scaffold, a framework associated with enzyme inhibition (e.g., human neutrophil elastase (HNE) for AZD9668) .

- Substituents: The target compound substitutes the 3-position with a benzodioxol group, whereas AZD9668 incorporates a trifluoromethylphenyl group. The trifluoromethyl group in AZD9668 enhances metabolic stability and binding affinity through hydrophobic and electronegative effects . At the 1-position, the target compound uses a benzyl group, while AZD9668 features a pyrazol-5-ylmethyl moiety. Pyrazole rings are known to improve solubility and target specificity .

- Biological Activity: AZD9668 is a well-characterized HNE inhibitor with nanomolar potency, whereas the benzodioxol-substituted target compound’s activity remains underexplored but may exhibit distinct selectivity due to its substituent profile.

Table 1: Structural and Functional Comparison

Simplified Analog: 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid (Compound 6)

Key Differences

- Functional Group : Compound 6 lacks the benzodioxol-5-yl amide and instead terminates in a carboxylic acid group at the 3-position. This modification reduces molecular complexity and lipophilicity (molecular weight: ~269.3 g/mol vs. ~392.4 g/mol for the target compound) .

- Synthetic Utility : Compound 6 serves as a precursor in the synthesis of more complex dihydropyridine derivatives, including the target compound. Its synthesis involves benzyl protection of the pyridine nitrogen, followed by carboxylation .

Benzodioxol-Containing Compounds (e.g., Eutylone)

This group is prevalent in psychoactive substances due to its ability to resist metabolic degradation and engage in receptor interactions . However, the target compound’s dihydropyridine core differentiates it from β-keto amphetamines like Eutylone, which primarily target monoamine transporters .

Research Findings and Implications

- Structural Insights : The benzodioxol group in the target compound may confer improved blood-brain barrier penetration compared to AZD9668, though this requires experimental validation.

- Synthetic Pathways : Evidence from compound 6’s synthesis suggests that the target compound could be synthesized via amidation of the carboxylic acid intermediate with 1,3-benzodioxol-5-amine .

- Hypothetical Activity: Based on AZD9668’s success, the target compound’s benzodioxol substituent could be optimized for novel enzyme targets (e.g., kinases or proteases) through structure-activity relationship (SAR) studies.

生物活性

N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound has a molecular formula of CHNO and a molecular weight of approximately 524.58 g/mol. Its structure includes a dihydropyridine core substituted with a benzodioxole moiety, which is often associated with various pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown significant inhibition of cell proliferation in breast (MCF-7, MDA-MB-231), lung (A549), and prostate cancer (PC3) cell lines.

- Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for certain derivatives have been reported, indicating potential therapeutic uses in infectious diseases.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may exert neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's.

Anticancer Studies

A notable study evaluated the cytotoxicity of various derivatives of N-(2H-1,3-benzodioxol-5-yl)-1-benzyl-2-oxo-1,2-dihydropyridine against several cancer cell lines. The results are summarized in the following table:

These findings suggest that the compound has promising anticancer properties, warranting further investigation into its mechanisms of action.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed using standard bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Weak |

| Candida albicans | 16 | Strong |

The data indicate that while the compound exhibits some antimicrobial activity, its effectiveness varies significantly across different microorganisms .

Case Studies and Applications

Recent patents and studies have explored the use of this compound in therapeutic formulations aimed at treating various conditions:

- Cancer Therapy : Formulations combining this compound with established chemotherapeutics are being investigated to enhance efficacy and reduce side effects.

- Infectious Diseases : The antimicrobial properties suggest potential applications in developing new antibiotics or antifungal agents.

- Neurological Disorders : Ongoing research aims to explore its use in neurodegenerative disease models to assess protective effects against neuronal damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。